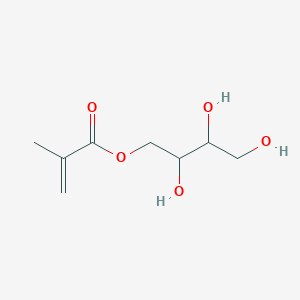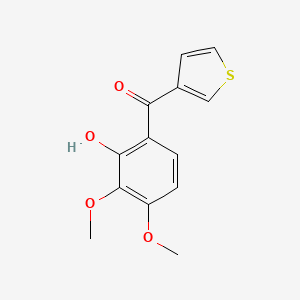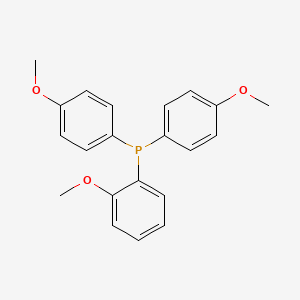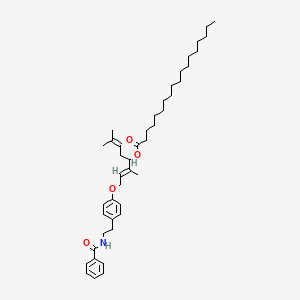
2,3,4-Trihydroxybutyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Trihydroxybutyl 2-methylprop-2-enoate is a chemical compound known for its unique structure and properties It is an ester derived from 2-methylprop-2-enoic acid and 2,3,4-trihydroxybutanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trihydroxybutyl 2-methylprop-2-enoate typically involves the esterification of 2,3,4-trihydroxybutanol with 2-methylprop-2-enoic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4-Trihydroxybutyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes.
Reduction: Reduction of the ester group results in the formation of the corresponding alcohol.
Substitution: Substitution reactions can yield various esters or ethers depending on the reagents used.
Aplicaciones Científicas De Investigación
2,3,4-Trihydroxybutyl 2-methylprop-2-enoate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of various polymers, particularly hydrogels, which have applications in drug delivery systems and contact lenses.
Drug Delivery: The compound’s ability to form hydrogels makes it suitable for use in controlled drug release systems.
Industrial Applications: It is used in the production of coatings, adhesives, and other materials that require specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2,3,4-trihydroxybutyl 2-methylprop-2-enoate in drug delivery systems involves the formation of a hydrogel matrix that can encapsulate drug molecules. The hydrogel matrix swells in the presence of water, allowing for the controlled release of the drug over time. The molecular targets and pathways involved in this process are primarily related to the physical properties of the hydrogel and its interaction with the encapsulated drug molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxyethyl 2-methylprop-2-enoate:
2,2,3,3,4,4,4-Heptafluorobutyl 2-methylprop-2-enoate: This compound is used as an intermediate in organic synthesis and has applications in the production of specialized polymers.
Uniqueness
2,3,4-Trihydroxybutyl 2-methylprop-2-enoate is unique due to its multiple hydroxyl groups, which provide additional sites for chemical modification and functionalization. This makes it particularly versatile in the synthesis of complex polymers and drug delivery systems.
Propiedades
| 138149-51-6 | |
Fórmula molecular |
C8H14O5 |
Peso molecular |
190.19 g/mol |
Nombre IUPAC |
2,3,4-trihydroxybutyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H14O5/c1-5(2)8(12)13-4-7(11)6(10)3-9/h6-7,9-11H,1,3-4H2,2H3 |
Clave InChI |
QVIDBAWQJQHTEJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCC(C(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[5-(3-Methylpyridin-2-yl)furan-2-yl]methanol](/img/structure/B14285009.png)



![2,6-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclohexan-1-one](/img/structure/B14285066.png)


